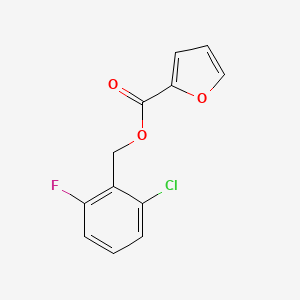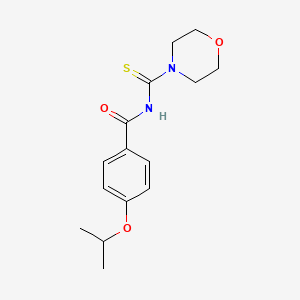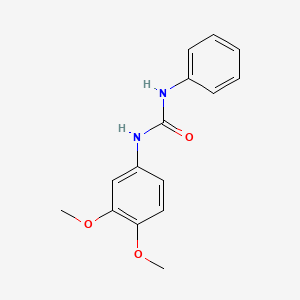
N-(3,4-dimethoxyphenyl)-N'-phenylurea
説明
N-(3,4-dimethoxyphenyl)-N'-phenylurea is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.11609238 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioremediation and Degradation
Enhanced Mineralization of Diuron : Research indicates the use of cyclodextrin-based bioremediation technology to enhance the bioavailability of diuron, a phenylurea herbicide. This approach involves forming inclusion complexes in solution and utilizing a bacterial consortium for complete biodegradation of diuron, showcasing an almost complete mineralization of the herbicide in soil systems (Villaverde et al., 2012).
Rapid Mineralization of Phenylurea Herbicides : Studies report the construction of a linuron- and diuron-mineralizing two-member consortium by combining the degradation capacities of diuron-degrading and linuron-mineralizing organisms. This approach resulted in significant mineralization of diuron, suggesting its potential application for remediation of soil and water contaminated with phenylurea herbicides (Sørensen et al., 2008).
Biodegradation of Diuron in Cultivated Soils : Diuron's degradation in sugarcane-cultivated soils was explored, identifying bacterial species capable of degrading the herbicide to different extents. This study highlighted the presence of diuron degraders in soils impacted by the herbicide due to repeated applications, emphasizing the biodegradation potential in agricultural settings (Ngigi et al., 2011).
Chemical Transformations and Syntheses
Synthesis of Substituted Phenylureas : Research focused on synthesizing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin. This work extended standard procedures and synthesized new derivatives, contributing to the chemical knowledge base of phenylurea compounds (Gardner et al., 1948).
New Synthesis Technology of N-Dimethoxyphenyl Compounds : A study designed a new synthesis technology for specific N-dimethoxyphenyl compounds, highlighting the process's simplicity, ease of separation, and purification. This advancement in synthesis technology is significant for large-scale industrial production (Lan-xiang, 2011).
Molecular and Pharmacological Studies
Chiral Auxiliary-Bearing Isocyanides : The synthesis of chiral auxiliary-bearing isocyanides led to the creation of strongly fluorescent compounds, showcasing potential applications in fluorescence-based technologies and as probes for bioimaging (Tang & Verkade, 1996).
Synthesis and Cytotoxicity Studies of Ureas and Thioureas : A study synthesized a new series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas and evaluated their cytotoxic effects and DNA topoisomerases I and II-alpha inhibition activity. This work contributes to understanding the potential therapeutic applications of these compounds (Esteves-Souza et al., 2006).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-9-8-12(10-14(13)20-2)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWPAAJXSDSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


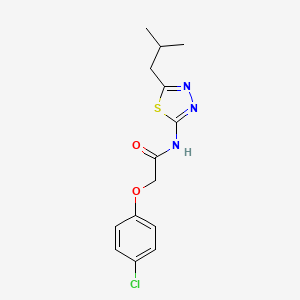
![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)
![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)
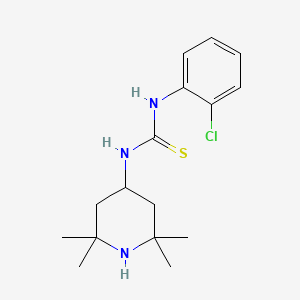
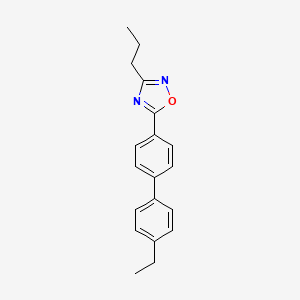
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)
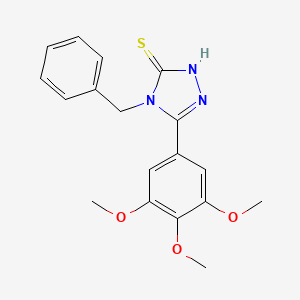
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)
